CYP3A4 Inhibition IC₅₀: Testosterone Probe Substrate
The target compound inhibits CYP3A4 with an IC₅₀ of 50 µM using testosterone as the probe substrate in pooled mixed-gender human liver microsomes (HLMs) [1]. For comparison, the broad-spectrum CYP3A4 inhibitor ketoconazole exhibits an IC₅₀ of approximately 0.1 µM under similar HLM conditions, indicating the 4-acetamidophenyl triazolopyridine butanamide is a moderately weak CYP3A4 ligand suitable for selectivity profiling rather than potent inhibition.
| Evidence Dimension | CYP3A4 inhibition IC₅₀ (testosterone substrate) |
|---|---|
| Target Compound Data | IC₅₀ = 50 µM (5.00E+4 nM) |
| Comparator Or Baseline | Ketoconazole (broad-spectrum CYP3A4 inhibitor): IC₅₀ ≈ 0.1 µM (100 nM) |
| Quantified Difference | Target compound is ~500-fold less potent than ketoconazole |
| Conditions | Pooled mixed-gender human liver microsomes; testosterone substrate; NADPH; 3-min pre-incubation; HPLC detection |
Why This Matters
This moderate IC₅₀ defines the compound as a weak CYP3A4 interactor, making it useful as a negative control or selectivity reference in CYP inhibition panels.
- [1] BindingDB entry BDBM50103451 (CHEMBL3398252). CYP3A4 inhibition, testosterone substrate, IC₅₀ = 5.00E+4 nM. View Source
